molecular formula C19H15FN4O3S B11487447 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11487447
M. Wt: 398.4 g/mol
InChI Key: XSMDKOMZBJYDCB-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, an imidazo[1,2-a]pyrimidine moiety, a methoxyphenyl group, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide typically involves multi-step reactions. The key steps include:

    Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and aldehydes or ketones.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the benzenesulfonamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the imidazo[1,2-a]pyrimidine moiety.

    Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrimidine ring.

    Substitution: Substituted derivatives at the fluorine or sulfonamide positions.

Scientific Research Applications

4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to certain protein kinases, modulating their activity and affecting cellular signaling pathways. The fluorine atom and sulfonamide group enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-fluoro-N-(5-(imidazo[1,2-a]pyridine-2-yl)-2-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-hydroxyphenyl)benzenesulfonamide

Uniqueness: The presence of the methoxy group in 4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzenesulfonamide distinguishes it from similar compounds, potentially altering its electronic properties and biological activity. The combination of the imidazo[1,2-a]pyrimidine core with the fluorine and sulfonamide groups also contributes to its unique chemical and pharmacological profile.

Properties

Molecular Formula

C19H15FN4O3S

Molecular Weight

398.4 g/mol

IUPAC Name

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H15FN4O3S/c1-27-18-8-3-13(17-12-24-10-2-9-21-19(24)22-17)11-16(18)23-28(25,26)15-6-4-14(20)5-7-15/h2-12,23H,1H3

InChI Key

XSMDKOMZBJYDCB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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